

In-depth Technical Guide: Structural Activity Relationship of Tpmp-I-2 Analogs

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Compound of Interest

Compound Name: **Tpmp-I-2**

Cat. No.: **B1682445**

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Notice: Information regarding the specific compound "**Tpmp-I-2**" is exceptionally limited in publicly available scientific literature and databases. A search of chemical suppliers indicates that a compound with this designation is associated with the anticancer effects of immunotoxins, but it is no longer commercially available.^[1] This scarcity of foundational data, including its chemical structure, mechanism of action, and biological activity, precludes the creation of a comprehensive technical guide on the structural activity relationships of its analogs as requested.

The following guide is therefore constructed based on the broader context of related compounds and potential mechanisms of action that may be relevant to a molecule with the "Tpmp" designation, such as those targeting mitochondria. The "Tpmp" nomenclature is often associated with triphenylphosphonium (TPP⁺) derivatives. TPP⁺ is a lipophilic cation used to target molecules to mitochondria due to the negative mitochondrial membrane potential.

Hypothetical Core Structure and Potential Mechanism of Action

Given the common use of the TPP⁺ moiety in mitochondrial-targeted therapeutics, it is plausible that "**Tpmp-I-2**" is a derivative of methyltriphenylphosphonium (TPMP). These compounds are known to accumulate in the mitochondrial matrix.

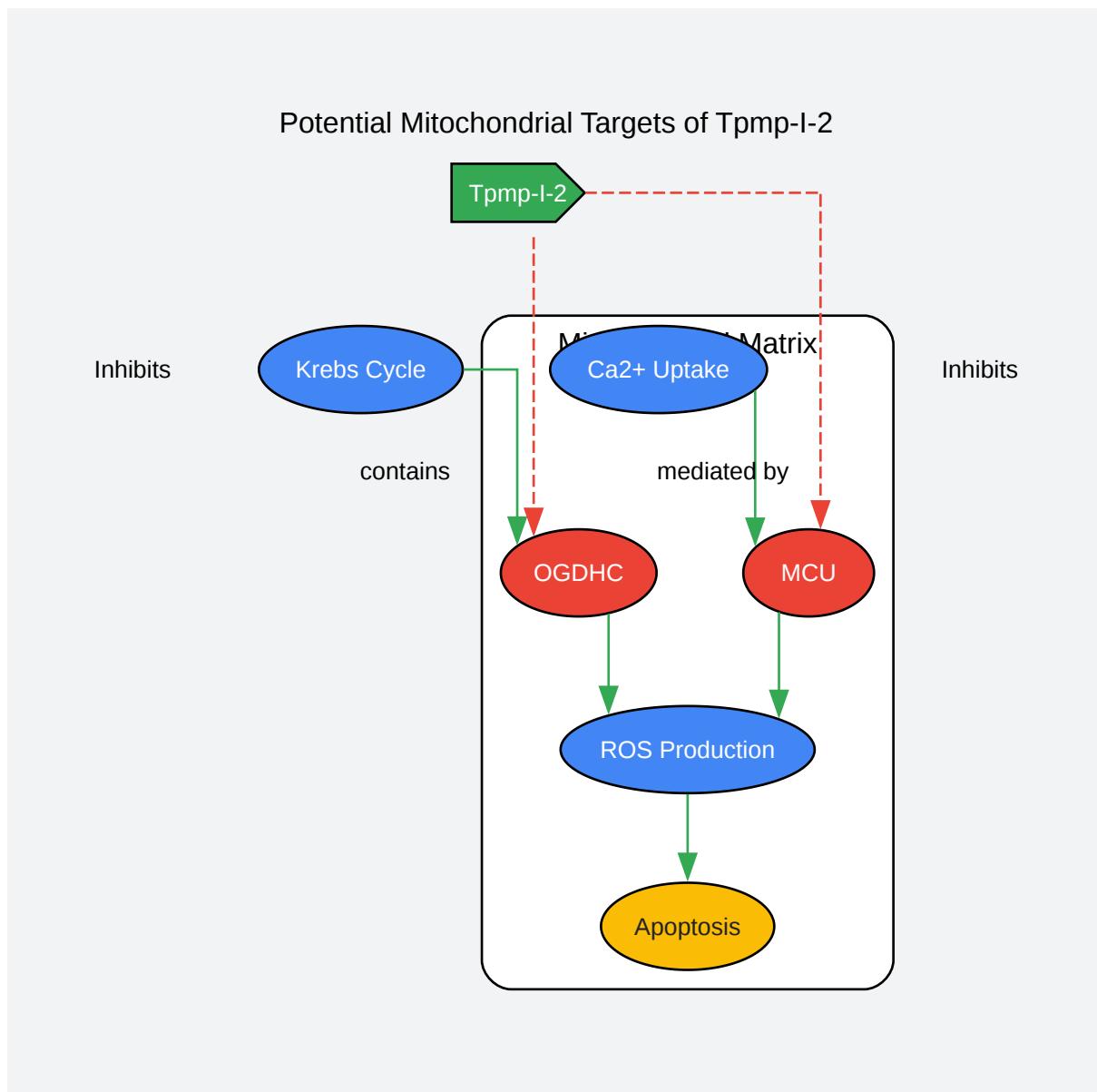
One potential mechanism of action for such compounds is the inhibition of key mitochondrial enzymes. For instance, TPMP itself has been shown to inhibit the Krebs cycle enzyme 2-

oxoglutarate dehydrogenase complex (OGDHC).[2][3] This inhibition is progressive and dose-dependent, leading to a decrease in cellular respiration.[2] The lipophilicity of TPP⁺ derivatives often correlates with their inhibitory potency on OGDHC.[2][3]

Another possible mechanism, particularly relevant in the context of cancer, is the modulation of mitochondrial calcium signaling. The mitochondrial calcium uniporter (MCU) is a key protein responsible for calcium uptake into mitochondria.[4][5][6] Dysregulation of mitochondrial calcium can lead to cellular dysfunction and apoptosis, making MCU a target for therapeutic intervention in various diseases, including cancer.[4][5] While no direct link between a "**Tpmp-I-2**" and MCU inhibition has been found, this remains a plausible avenue of investigation for mitochondrial-targeted anticancer compounds.

Potential Signaling Pathway Involvement

Based on the hypothetical mechanisms, the signaling pathway diagram below illustrates the potential points of intervention for a compound like **Tpmp-I-2** within the mitochondria.



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Caption: Potential mitochondrial signaling pathways impacted by **Tpmp-I-2**.

Structural Activity Relationship (SAR) - A Generalized Perspective

Without specific data for **Tpmp-I-2** analogs, we can infer potential SAR from related classes of mitochondrial-targeted compounds. The following table summarizes hypothetical SAR based on common modifications to a TPP+ core structure.

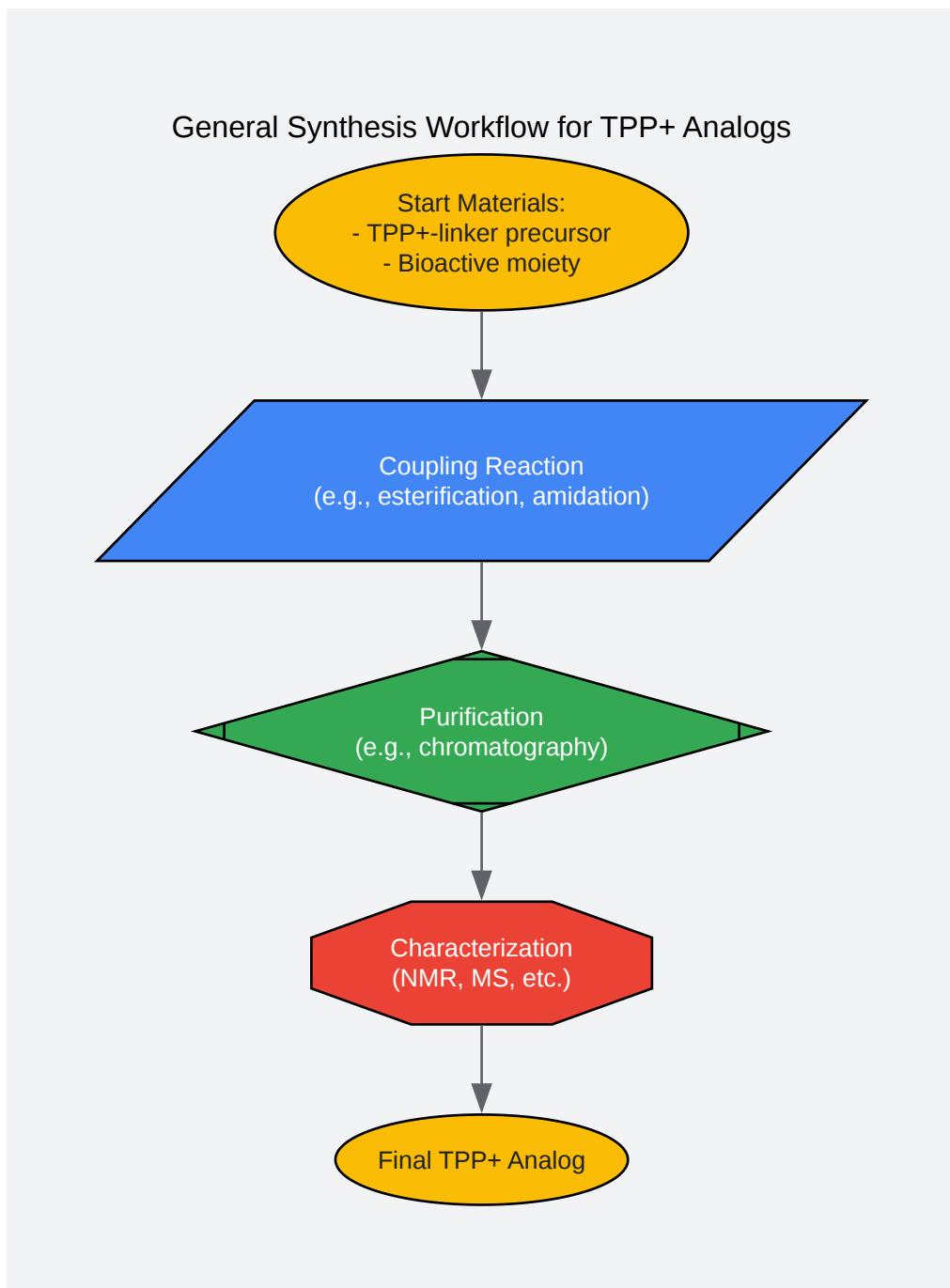
Modification Position	Moiety Added/Modified	Effect on Activity	Rationale
Alkyl Linker Chain	Increased Length	Potentially Increased	Enhances lipophilicity, which can improve mitochondrial accumulation and interaction with membrane-associated targets.
Introduction of Rigidity	Variable	May optimize orientation within the target binding site, but could also introduce steric hindrance.	
Aromatic Rings of TPP ⁺	Substitution with Electron-Withdrawing Groups	Potentially Increased	May enhance the cationic nature and mitochondrial accumulation.
Substitution with Electron-Donating Groups	Potentially Decreased	May reduce the cationic character.	
Bioactive Moiety	Varies (e.g., antioxidant, cytotoxic agent)	Dependent on the specific target	The nature of the attached "warhead" will dictate the specific biological effect.

Experimental Protocols

Detailed experimental protocols for **Tpmp-I-2** are not available. However, the following outlines standard methodologies that would be employed to investigate the structural activity relationship of novel mitochondrial-targeted compounds.

Synthesis of Analogs

A generalized workflow for the synthesis of TPP⁺-containing analogs is depicted below. This typically involves the coupling of a TPP⁺-alkyl linker to a bioactive molecule.



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Caption: A generalized workflow for the synthesis of TPP⁺ analogs.

In Vitro Biological Evaluation

- Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the analogs, assays such as MTT, XTT, or CellTiter-Glo would be performed on relevant cancer cell lines.
- Mitochondrial Respiration Analysis: A Seahorse XF Analyzer would be used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with the analogs to assess their impact on mitochondrial function.[2]
- Mitochondrial Membrane Potential Measurement: Probes like TMRE or TMRM would be used in conjunction with flow cytometry or fluorescence microscopy to determine if the compounds depolarize the mitochondrial membrane.
- Enzyme Inhibition Assays: If a specific mitochondrial enzyme is the target (e.g., OGDHC), in vitro assays using the purified enzyme would be conducted to determine the IC₅₀ values of the analogs.
- Mitochondrial Calcium Uptake Measurement: In permeabilized cells or isolated mitochondria, a calcium-sensitive fluorescent indicator (e.g., Fura-2) would be used to measure the rate of mitochondrial calcium uptake in the presence of the analogs.

Conclusion

While a detailed analysis of the structural activity relationship of "**Tpmp-I-2**" analogs is not currently possible due to the lack of public data, this guide provides a framework based on the broader class of mitochondrial-targeted TPP⁺ compounds. Further research is required to first elucidate the structure and biological activity of **Tpmp-I-2**. Once this foundational information is established, the methodologies and principles outlined herein can be applied to systematically explore the SAR of its analogs and potentially develop more potent and selective anticancer agents.

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